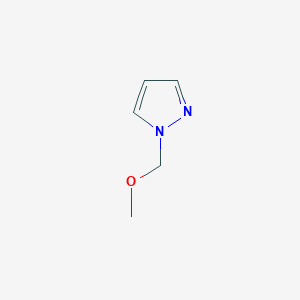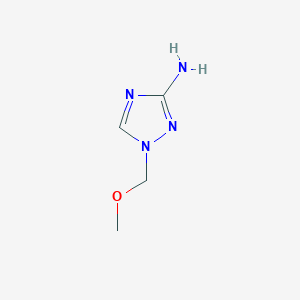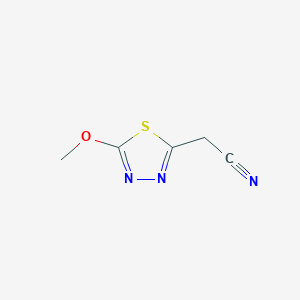
2-Methoxy-5-(trifluoromethylsulfonyl)aniline
Übersicht
Beschreibung
2-Methoxy-5-(trifluoromethylsulfonyl)aniline is a chemical compound that is part of a broader class of molecules known for their utility in various chemical reactions and as building blocks in pharmacologically active compounds. The presence of the trifluoromethylsulfonyl group suggests that it could be involved in reactions that introduce this moiety into other molecules, potentially enhancing their activity or modifying their physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that can introduce sulfonyl or trifluoromethylsulfonyl groups into aromatic systems. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield ketones, which suggests that similar methodologies could be applied to synthesize 2-methoxy-5-(trifluoromethylsulfonyl)aniline derivatives . Additionally, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, has been achieved starting from commercially available precursors, indicating that the synthesis of 2-methoxy-5-(trifluoromethylsulfonyl)aniline could be feasible through analogous routes .
Molecular Structure Analysis
The molecular structure of 2-methoxy-5-(trifluoromethylsulfonyl)aniline would likely exhibit characteristics similar to those of other sulfonyl-containing anilines. For example, bis((trifluoromethyl)sulfonyl)amine and related compounds have been studied for their crystal and molecular structures, revealing insights into the electron delocalization and bond lengths that could be relevant to understanding the structure of 2-methoxy-5-(trifluoromethylsulfonyl)aniline .
Chemical Reactions Analysis
Compounds with sulfonyl groups, such as 2-methoxy-5-(trifluoromethylsulfonyl)aniline, can participate in various chemical reactions. For example, C-H bond sulfonylation of anilines has been described under metal-free conditions, which could be applicable to the modification of 2-methoxy-5-(trifluoromethylsulfonyl)aniline . Furthermore, ortho-selective trifluoromethanesulfonylation of arylhydroxylamines has been achieved without the need for metals or ligands, suggesting that similar reactions could be performed on 2-methoxy-5-(trifluoromethylsulfonyl)aniline to introduce additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-(trifluoromethylsulfonyl)aniline can be inferred from studies on similar compounds. For instance, poly(2-methoxyaniline-5-sulfonic acid) has been synthesized and characterized, showing significant water solubility and conductivity, which could be indicative of the solubility and reactivity of 2-methoxy-5-(trifluoromethylsulfonyl)aniline . Additionally, the synthesis of 2,6-bis(arylsulfonyl)anilines has led to compounds with high fluorescence emissions and well-defined intramolecular hydrogen bonds, which could suggest that 2-methoxy-5-(trifluoromethylsulfonyl)aniline may also exhibit interesting optical properties .
Safety And Hazards
This compound is not intended for human or veterinary use. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Eigenschaften
IUPAC Name |
2-methoxy-5-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-3-2-5(4-6(7)12)16(13,14)8(9,10)11/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESGWQBPARRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356516 | |
| Record name | 2-methoxy-5-(trifluoromethane)sulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethylsulfonyl)aniline | |
CAS RN |
780-90-5 | |
| Record name | 2-Methoxy-5-[(trifluoromethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-5-(trifluoromethane)sulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-trifluoromethanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)





